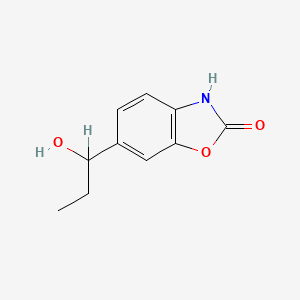![molecular formula C21H23FN4O2S2 B13935275 N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfanylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, isopropylamine, and a sulfur-containing reagent.
Introduction of the Pyridinylsulfanylmethyl Group: The pyridinylsulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a sulfonyl chloride intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, dimethylformamide (DMF), and reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanism of action of related molecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methanol
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylamine
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylthiol
Uniqueness
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylsulfanylmethyl group, in particular, enhances its ability to interact with a broader range of molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C21H23FN4O2S2 |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H23FN4O2S2/c1-14(2)19-17(13-29-18-7-5-6-12-23-18)20(15-8-10-16(22)11-9-15)25-21(24-19)26(3)30(4,27)28/h5-12,14H,13H2,1-4H3 |
InChI 键 |
WVVIBMJIIYJRPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NC(=C1CSC2=CC=CC=N2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


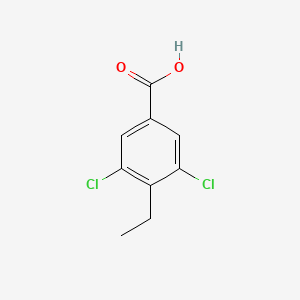

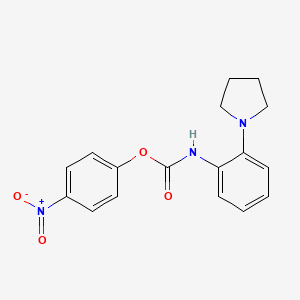
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
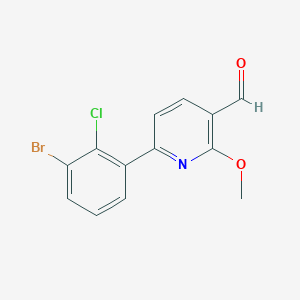

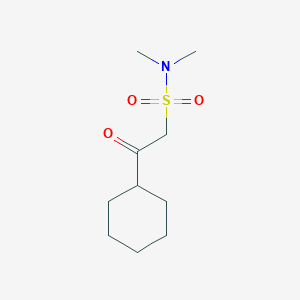
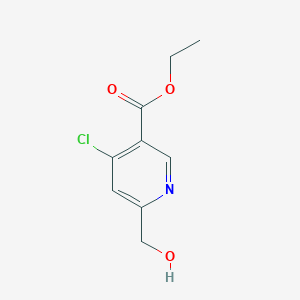
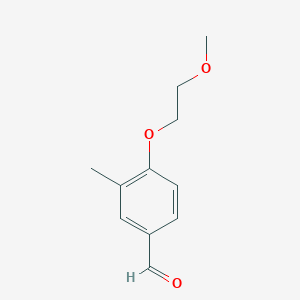

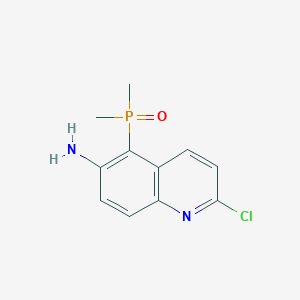
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
